Apoptosis inducer 17

Description

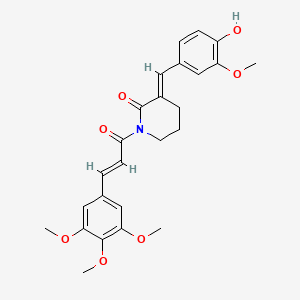

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H27NO7 |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one |

InChI |

InChI=1S/C25H27NO7/c1-30-20-13-16(7-9-19(20)27)12-18-6-5-11-26(25(18)29)23(28)10-8-17-14-21(31-2)24(33-4)22(15-17)32-3/h7-10,12-15,27H,5-6,11H2,1-4H3/b10-8+,18-12+ |

InChI Key |

XWYNUWVEPGDSIQ-KWKAUDIHSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC/C(=C\C3=CC(=C(C=C3)O)OC)/C2=O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O |

Origin of Product |

United States |

Foundational & Exploratory

Navigating "Apoptosis Inducer 17" in Cancer Research: A Technical Guide

Executive Summary: The term "Apoptosis Inducer 17" is not a standardized nomenclature for a single chemical entity. Instead, it appears in scientific literature referring to various distinct compounds, designated as "compound 17" within the context of specific studies. This guide provides an in-depth analysis of the most prominent and well-characterized molecules identified under this ambiguous designation, with a primary focus on the Heat Shock Protein 90 (HSP90) inhibitor 17-AAG (Tanespimycin) . Additionally, it covers several chalcone derivatives that have also been labeled as "compound 17," "S17," or "L2H17." This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms, quantitative data, and experimental protocols associated with these apoptosis-inducing agents in cancer research.

Section 1: 17-AAG (Tanespimycin) - An HSP90 Inhibitor

17-allylamino-17-demethoxygeldanamycin (17-AAG), an analog of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a critical molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth, proliferation, and survival. By inhibiting HSP90's ATPase activity, 17-AAG leads to the misfolding and subsequent proteasomal degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously and ultimately inducing apoptosis in cancer cells.[1][2]

Mechanism of Action

17-AAG binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function.[2][3] This leads to the degradation of a wide array of HSP90 client proteins, including:

-

Receptor Tyrosine Kinases: HER2 (ErbB2), EGFR

-

Signaling Kinases: Akt, Raf-1, CDK4

-

Transcription Factors: STAT3

-

Anti-apoptotic proteins: Survivin

The depletion of these key pro-survival and proliferation-driving proteins disrupts downstream signaling, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway. This process is often characterized by the release of cytochrome c from the mitochondria, activation of caspase-9 and the executioner caspase-3, and subsequent cleavage of substrates like PARP (Poly (ADP-ribose) polymerase). Some studies also suggest that 17-AAG can induce apoptosis through endoplasmic reticulum (ER) stress-mediated pathways. The induction of apoptosis by 17-AAG has been shown to be dependent on the pro-apoptotic protein BAX in certain cancer models.

Data Presentation: In Vitro Efficacy of 17-AAG

The following tables summarize the anti-proliferative and pro-apoptotic effects of 17-AAG across various cancer cell lines.

Table 1: IC50 Values of 17-AAG in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| BT474 | Breast Carcinoma | 5-6 nM | |

| JIMT-1 | Trastuzumab-resistant Breast Cancer | 10 nM | |

| SKBR-3 | Breast Cancer | 70 nM | |

| LNCaP | Prostate Cancer | 25 nM | |

| PC-3 | Prostate Cancer | 25 nM | |

| DU-145 | Prostate Cancer | 45 nM | |

| H1975 | Lung Adenocarcinoma | 1.258 nM | |

| H1650 | Lung Adenocarcinoma | 6.555 nM | |

| HCC827 | Lung Adenocarcinoma | 87.733 nM | |

| Ba/F3 (T315I BCR-ABL) | Leukemia | 2.3 µM | |

| Ba/F3 (E255K BCR-ABL) | Leukemia | 1.0 µM |

Table 2: Apoptosis Induction by 17-AAG

| Cell Line | Cancer Type | Treatment Concentration & Duration | Apoptosis/Cell Death Percentage | Reference |

| IMR-32 | Neuroblastoma (MYCN-amplified) | 1 µM for 72h | Significant increase in Caspase 3/7 activity | |

| SK-N-SH | Neuroblastoma (non-MYCN-amplified) | 1 µM for 72h | Significant increase in Caspase 3/7 activity | |

| G-415 | Gallbladder Cancer | 12 µM for 72h | 18.7% | |

| G-415 | Gallbladder Cancer | 20 µM for 72h | 20.7% | |

| GB-d1 | Gallbladder Cancer | 12 µM for 72h | 69.9% | |

| GB-d1 | Gallbladder Cancer | 20 µM for 72h | 97.4% |

Signaling Pathway Visualization

Section 2: Chalcone Derivatives ("Compound 17")

Chalcones are a class of natural and synthetic compounds that are precursors to flavonoids and exhibit a wide range of biological activities, including potent anti-cancer effects. Several distinct chalcone derivatives have been designated as "compound 17," "S17," or "L2H17" in different studies, each with its own mechanism of inducing apoptosis.

Overview of Chalcone "17" Variants

-

Chalcone S17 (Gastric Cancer): This novel etherified chalcone derivative induces apoptosis in gastric cancer cells through a mechanism dependent on the generation of Reactive Oxygen Species (ROS). ROS generation leads to the upregulation of Death Receptor 5 (DR5), activating the extrinsic apoptosis pathway. It also engages the intrinsic mitochondrial pathway, modulating Bcl-2 family proteins and activating caspases 9 and 3.

-

3-pyridyl-4'-aminochalcone (Compound 17, Breast Cancer): This chalcone was found to be a potent antiproliferative agent against both ER-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells. It induces apoptosis and upregulates the expression of the p53 tumor suppressor protein in MCF-7 cells.

-

Chalcone L2H17 (Colon Cancer): This derivative exhibits a selective cytotoxic effect on colon cancer cells by inducing G0/G1 cell cycle arrest and apoptosis. Its mechanism involves the inactivation of the NF-κB and Akt signaling pathways.

-

p53-independent Chalcone (Compound 17, Colorectal Cancer): Another chalcone, identified as compound 17, induces a p53-independent apoptotic cell death in colorectal cancer cells. It leads to the cleavage of PARP and a decrease in the anti-apoptotic protein Bcl-2.

Data Presentation: In Vitro Efficacy of Chalcone Derivatives

Table 3: IC50 and Apoptotic Effects of Various Chalcone "17" Compounds

| Compound Name | Cancer Type | Cell Line | IC50 Value | Apoptotic Effect | Reference |

| S17 | Gastric Cancer | MGC803 | Potent (not specified) | 54.5% apoptosis at 10 µM (48h) | |

| Compound 17 | Breast Cancer (ER+) | MCF-7 | ~13.2 µM | 46.1% apoptotic events | |

| Compound 17 | Breast Cancer (TNBC) | MDA-MB-231 | ~34.7 µM | 36.3% apoptotic events | |

| L2H17 | Colon Cancer | CT26.WT | Potent (not specified) | 48-fold increase at 10 µM | |

| Compound 17 | Colorectal Cancer | HCT116 p53-/- | Potent (not specified) | Significant increase in Annexin V+ cells at 5 µM (48h) |

Signaling Pathway Visualization

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize apoptosis-inducing agents.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

-

96-well plates.

-

Multi-well spectrophotometer (plate reader).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.

-

Compound Treatment: After allowing cells to adhere (typically 24 hours), treat them with various concentrations of the apoptosis inducer. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate).

-

Propidium Iodide (PI) staining solution.

-

10X Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂).

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Induce apoptosis using the desired compound. Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Washing: Wash the collected cells (1-5 x 10⁵) twice with cold PBS by centrifuging at ~300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubation: Gently vortex and incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Caspase Activity Assay (Caspase-3/7)

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

-

Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7, containing a luminogenic substrate like Z-DEVD-aminoluciferin).

-

Opaque-walled 96-well plates.

-

Luminometer (plate reader).

Procedure (Add-Mix-Measure Format):

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the apoptosis inducer as for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the prepared reagent directly to each well containing 100 µL of cell culture medium.

-

Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

-

Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer. The light signal is proportional to the amount of caspase activity.

Western Blotting for Apoptosis Markers

This technique detects and quantifies key proteins involved in the apoptotic cascade.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin/GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Lysate Preparation: Treat cells with the apoptosis inducer. Harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system. Analyze band intensities, normalizing to a loading control like GAPDH or Actin. An increase in the ratio of cleaved-to-full-length forms of proteins like Caspase-3 and PARP indicates apoptosis induction.

Experimental Workflow Visualization

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Apoptosis Inducer 17: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of a compelling class of molecules collectively referred to under the umbrella of "Apoptosis Inducer 17." The term does not denote a single chemical entity but rather encompasses a diverse range of compounds and biological extracts that have been identified for their potent ability to trigger programmed cell death. This guide will dissect the discovery, synthesis, and mechanisms of action for several key examples, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and workflows.

AMP-17: A Peptide from Musca domestica with Anti-Leukemic Properties

Discovery: AMP-17 is a naturally occurring antimicrobial peptide isolated from the common housefly, Musca domestica. Its discovery stemmed from research into innate immune systems of insects, which are a rich source of novel bioactive molecules. Subsequent investigations revealed its potent cytotoxic and pro-apoptotic effects against human leukemia K562 cells.

Synthesis: As a peptide, AMP-17 is typically synthesized using solid-phase peptide synthesis (SPPS).

Experimental Protocols:

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of AMP-17:

-

Resin Preparation: A suitable resin (e.g., Rink amide resin) is swollen in a solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid of the AMP-17 sequence is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the resin.

-

Washing: The resin is washed with DMF to remove excess reagents.

-

Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the AMP-17 sequence.

-

Cleavage and Deprotection: Once the full peptide is assembled, it is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.

Quantitative Data: Biological Activity of AMP-17

| Cell Line | Assay | Parameter | Value |

| K562 | MTT Assay | IC50 | 58.91 ± 3.57 µg/mL |

Signaling Pathway of AMP-17-Induced Apoptosis in K562 Cells

17-AAG (Tanespimycin): An HSP90 Inhibitor

Discovery: 17-AAG, or Tanespimycin, is a derivative of the ansamycin antibiotic geldanamycin. It was developed to have a more favorable toxicity profile than its parent compound while retaining potent inhibitory activity against Heat Shock Protein 90 (HSP90).

Synthesis: 17-AAG is synthesized from geldanamycin through a nucleophilic substitution reaction.

Experimental Protocols:

Synthesis of 17-AAG from Geldanamycin:

-

Dissolution: Geldanamycin is dissolved in a suitable organic solvent, such as dichloromethane.

-

Reaction: Allylamine is added to the solution, and the reaction is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography.

-

Work-up: The reaction mixture is washed and the organic layer is dried and concentrated.

-

Purification: The crude product is purified by chromatography to yield 17-AAG.

Quantitative Data: Biological Activity of 17-AAG

| Cell Line | Assay | Parameter | Value (nM) |

| HCT116 BAX+/- | SRB Assay | GI50 | 41.3 |

| HCT116 BAX-/- | SRB Assay | GI50 | 32.3 |

| Breast Cancer Cells | Cell Viability | IC50 | Varies (µM range) |

Signaling Pathway of 17-AAG-Induced Apoptosis

Chalcone Derivative S17: A ROS-Dependent Apoptosis Inducer

Discovery: S17 is a novel synthetic chalcone derivative identified through screening of a library of newly synthesized compounds for anticancer activity. It demonstrated potent pro-apoptotic effects in gastric cancer cells.

Synthesis: Chalcone S17 is synthesized via a Claisen-Schmidt condensation reaction.

Experimental Protocols:

General Protocol for Claisen-Schmidt Condensation:

-

Reactant Preparation: An appropriate acetophenone and benzaldehyde are dissolved in a solvent like ethanol.

-

Base Catalysis: A base, such as sodium hydroxide or potassium hydroxide, is added to the mixture to catalyze the condensation.

-

Reaction: The mixture is stirred at room temperature or heated to reflux for a specified time.

-

Work-up: The reaction mixture is poured into cold water, and the precipitated product is collected by filtration.

-

Purification: The crude chalcone is purified by recrystallization or column chromatography.

Signaling Pathway of Chalcone S17-Induced Apoptosis

Curcumin-Piperlongumine Hybrid Molecule: A JNK Pathway Activator

Discovery: This hybrid molecule was designed and synthesized to combine the anticancer properties of curcumin and piperlongumine, aiming for enhanced stability and efficacy. It was found to induce cell cycle arrest and apoptosis in lung cancer cells.

Synthesis: The synthesis involves a multi-step process to link the pharmacophores of curcumin and piperlongumine.

Signaling Pathway of Curcumin-Piperlongumine Hybrid-Induced Apoptosis

Apoptosis Inducer 17: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Apoptosis Inducer 17" is not universally assigned to a single chemical entity. It has been used in scientific literature to refer to different compounds, most notably to derivatives of the Hsp90 inhibitor Geldanamycin, such as 17-AAG and 17-DMAG. Additionally, a novel Curcumin-Piperlongumine hybrid molecule has been described as this compound. This guide will provide an in-depth technical overview of the core signaling pathways associated with these molecules, with a primary focus on the well-documented Hsp90 inhibitors.

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways and ultimately inducing apoptosis.[1] This makes Hsp90 inhibitors a promising class of anti-cancer agents.

This technical guide will detail the signaling cascades initiated by these "this compound" compounds, provide quantitative data on their efficacy, and present detailed protocols for key experimental assays.

Core Signaling Pathways of Hsp90 Inhibitors (17-AAG and 17-DMAG)

The primary mechanism of action for 17-AAG (Tanespimycin) and its more soluble analog 17-DMAG (Alvespimycin) is the inhibition of the Hsp90 ATP binding site. This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent ubiquitin-proteasomal degradation of Hsp90 client proteins.[1] Key client proteins involved in cell survival and proliferation include Akt and Raf-1.[1]

The degradation of these pro-survival kinases initiates a cascade of events culminating in apoptosis. A critical downstream mediator of this process is the Bcl-2 family of proteins, with the pro-apoptotic member BAX playing a significant role.[1] The activation of the intrinsic apoptotic pathway leads to the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.

Quantitative Data

The efficacy of Hsp90 inhibitors in inducing apoptosis is often quantified by their half-maximal inhibitory concentration (IC50) for cell proliferation and by measuring the percentage of apoptotic cells following treatment.

Table 1: IC50 Values of 17-AAG and 17-DMAG in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| 17-AAG | JIMT-1 | Breast Cancer | 10 | |

| 17-AAG | SKBR-3 | Breast Cancer | 70 | |

| 17-AAG | LNCaP | Prostate Cancer | 25-45 | |

| 17-AAG | DU-145 | Prostate Cancer | 25-45 | |

| 17-AAG | PC-3 | Prostate Cancer | 25-45 | |

| 17-AAG | H1975 | Lung Adenocarcinoma | 1.258 - 6.555 | |

| 17-AAG | H1437 | Lung Adenocarcinoma | 1.258 - 6.555 | |

| 17-AAG | H1650 | Lung Adenocarcinoma | 1.258 - 6.555 | |

| 17-AAG | Hep3B | Hepatocellular Carcinoma | 2600 | |

| 17-AAG | HuH7 | Hepatocellular Carcinoma | 430 | |

| 17-DMAG | SKBR3 | Breast Cancer | 29 | |

| 17-DMAG | SKOV3 | Ovarian Cancer | 32 | |

| 17-DMAG | A2058 | Melanoma | 2.1 | |

| 17-DMAG | AGS | Gastric Cancer | 16,000 | |

| 17-DMAG | MG63 | Osteosarcoma | 74.7 | |

| 17-DMAG | Saos | Osteosarcoma | 72.7 | |

| 17-DMAG | HOS | Osteosarcoma | 75 |

Table 2: Induction of Apoptosis by 17-AAG and 17-DMAG

| Compound | Cell Line | Concentration | Time (h) | % Apoptotic Cells | Reference |

| 17-AAG | MCF-7 | 10 µM | 24 | 24.41 ± 1.95 | |

| 17-AAG | MCF-7 | 15 µM | 24 | 27.31 ± 1.70 | |

| 17-AAG | MCF-7 | 20 µM | 24 | 40.90 ± 2.86 | |

| 17-AAG | MDA-MB-231 | 10 µM | 24 | 12.49 ± 1.11 | |

| 17-AAG | MDA-MB-231 | 15 µM | 24 | 32.09 ± 0.97 | |

| 17-AAG | MDA-MB-231 | 20 µM | 24 | 39.46 ± 1.96 | |

| 17-AAG | IMR-32 | 1 µM | 72 | Significantly increased | |

| 17-DMAG | AGS | 200 nM | Not specified | 38.5 (Sub-G1) | |

| 17-DMAG | SU-DHL-4 | Dose-dependent | 24 | Dose-dependent increase | |

| 17-DMAG | MG63 | 75 nM | Not specified | Significantly increased |

Experimental Protocols

Western Blot Analysis of Hsp90 Client Proteins

This protocol is for the detection of changes in the expression levels of Hsp90 client proteins such as Akt and Raf-1 following treatment with an Hsp90 inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-actin or anti-tubulin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with the Hsp90 inhibitor at various concentrations and time points.

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells with the desired concentration of the apoptosis inducer for the appropriate time. Include untreated control cells.

-

Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell Lysis Buffer

-

2X Reaction Buffer with DTT

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Treat cells with the apoptosis inducer.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new tube.

-

Determine the protein concentration of each lysate.

-

Add 50-200 µg of protein from each sample to separate wells of a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of the 4 mM DEVD-pNA substrate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the absorbance of treated samples with the untreated control.

Alternative "this compound": Curcumin-Piperlongumine Hybrid

A novel hybrid molecule, 3-[(E)-4-hydroxy-3-methoxybenzylidene]-1-[(E)-3-(3,4,5-trimethoxyphenyl)acryloyl]piperidin-2-one (CP), has also been referred to as "this compound". This compound was synthesized to enhance the stability and reduce the toxicity of its parent compounds, curcumin and piperlongumine.

The proposed mechanism of action for this hybrid molecule involves the activation of the JNK/c-Jun signaling pathway, leading to cell cycle arrest and apoptosis in lung cancer cells.

Conclusion

The compounds referred to as "this compound," particularly the Hsp90 inhibitors 17-AAG and 17-DMAG, represent a significant area of research in oncology. Their ability to induce apoptosis by targeting the fundamental cellular machinery of protein folding offers a multi-pronged attack on cancer cells. This technical guide provides a foundational understanding of their core signaling pathways, quantitative measures of their effectiveness, and detailed protocols for their experimental evaluation. Further research into these and other novel apoptosis inducers will continue to be a vital component of modern drug development.

References

A Technical Guide to p53-Independent Apoptosis: Mechanisms and Therapeutic Implications

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a cornerstone of cancer biology, acting as a critical regulator of cell cycle arrest and apoptosis in response to cellular stress. However, a significant portion of human cancers harbor p53 mutations, rendering them resistant to conventional therapies that rely on a functional p53 pathway. This has spurred intensive research into p53-independent apoptotic pathways, which offer promising avenues for the development of novel cancer therapeutics. This technical guide provides an in-depth overview of p53-independent apoptosis, with a focus on the mechanisms of action of various apoptosis-inducing compounds. While a specific agent ubiquitously known as "Apoptosis inducer 17" with a well-defined p53-independent mechanism is not prominent in the scientific literature, this guide will explore compounds with "17" in their designation that have been investigated for their roles in apoptosis, alongside general principles of p53-independent cell death.

Core Concepts in p53-Independent Apoptosis

p53-independent apoptosis can be initiated through various signaling cascades that bypass the need for p53 activation. These pathways often converge on the mitochondria or death receptors to activate the caspase cascade, the central executioners of apoptosis. Key mechanisms include:

-

Upregulation of Pro-Apoptotic BCL-2 Family Members: Proteins like PUMA (p53 upregulated modulator of apoptosis) can be induced independently of p53 to trigger the intrinsic apoptotic pathway.

-

Activation of Death Receptors: The extrinsic pathway can be triggered by ligands binding to death receptors such as DR4 and DR5, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8.

-

Inhibition of Anti-Apoptotic Proteins: Targeting anti-apoptotic proteins like those from the Inhibitor of Apoptosis Protein (IAP) family can lower the threshold for apoptosis induction.

-

Cellular Stress Pathways: Mechanisms involving reactive oxygen species (ROS) generation or endoplasmic reticulum (ER) stress can also initiate apoptosis without the involvement of p53.

Case Study: The Chalcone Derivative S17

A novel chalcone derivative, designated S17, has demonstrated potent anti-tumor activity in gastric cancer cells. Its mechanism appears to involve the induction of apoptosis through a ROS-dependent pathway that upregulates Death Receptor 5 (DR5).

Quantitative Data Summary for S17

| Parameter | Cell Line | Treatment | Observation | Citation |

| Apoptosis Induction | MGC803 | 10 µM S17 for 48h | Significant increase in apoptotic cells | [1] |

| Mitochondrial Membrane Potential (MMP) | MGC803 | Time-dependent with S17 | Significant reduction in MMP | [1] |

| Protein Expression | MGC803 | Time-dependent with S17 | Increase in BimEL, Bax, t-Bid; Reduction in XIAP | [1] |

| Tumor Growth Inhibition (in vivo) | MGC803 xenograft | Intraperitoneal S17 | Significant reduction in tumor volume and weight | [1] |

Experimental Protocols

Cell Viability Assay:

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure: Gastric cancer cells were seeded in 96-well plates and treated with varying concentrations of S17 for different time points. MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at a specific wavelength to determine cell viability.

Apoptosis Analysis by Flow Cytometry:

-

Method: Annexin V-FITC and Propidium Iodide (PI) staining.

-

Procedure: Cells treated with S17 were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis:

-

Procedure: Total protein was extracted from S17-treated and control cells. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and incubated with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, DR5, caspases), followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.

Measurement of Mitochondrial Membrane Potential (MMP):

-

Method: JC-1 staining.

-

Procedure: S17-treated cells were incubated with the JC-1 fluorescent probe. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green. The change in fluorescence was measured by flow cytometry.

S17 Signaling Pathway

Caption: S17 induces apoptosis via ROS-dependent DR5 upregulation and the mitochondrial pathway.

Case Study: 17-AAG (Tanespimycin), an HSP90 Inhibitor

17-N-allylamino-17-demethoxygeldanamycin (17-AAG) is an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone for numerous oncoproteins. By inhibiting HSP90, 17-AAG leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. While some studies show a p53-dependent effect, others suggest a BAX-dependent but potentially p53-independent mechanism in certain contexts.

Quantitative Data Summary for 17-AAG

| Parameter | Cell Line | Treatment | Observation | Citation |

| Apoptosis | HCT116 (BAX+/+) | 17-AAG | Induction of apoptosis | [2] |

| Apoptosis | HCT116 (BAX-/-) | 17-AAG | Reduced apoptosis, shift to necrosis | |

| Cell Death | p53+/+ MEFs | 17-DMAG (analog of 17-AAG) | Dose-dependent cell death | |

| Cell Death | p53-/- MEFs | 17-DMAG | Failure to undergo cell death |

Experimental Protocols

Cell Proliferation Assays:

-

Method: Sulforhodamine B (SRB) or MTT assays.

-

Procedure: Cells were treated with 17-AAG for a specified duration. For SRB, cells were fixed, stained with SRB, and the bound dye was solubilized. For MTT, the formazan product was solubilized. Absorbance was read to determine cell density.

Analysis of Apoptosis in Tumor Xenografts:

-

Method: Immunohistochemistry for cleaved caspase-3.

-

Procedure: Tumors from mice treated with 17-AAG were excised, fixed in formalin, and embedded in paraffin. Sections were stained with an antibody specific for the cleaved, active form of caspase-3. The percentage of positive cells was quantified.

17-AAG Signaling Pathway (BAX-Dependent)

Caption: 17-AAG inhibits HSP90, leading to client protein degradation and BAX-dependent apoptosis.

General p53-Independent Apoptotic Signaling

The following diagram illustrates a generalized workflow for studying p53-independent apoptosis, integrating common experimental approaches.

Experimental Workflow for p53-Independent Apoptosis Research

Caption: A typical workflow for investigating p53-independent apoptosis in cancer cells.

Conclusion

The development of therapeutic agents that induce apoptosis independently of p53 is a critical strategy for overcoming drug resistance in cancer. While the identity of a specific "this compound" remains ambiguous, the principles of targeting p53-independent pathways are well-established. Compounds like the chalcone derivative S17 and the HSP90 inhibitor 17-AAG illustrate diverse mechanisms by which apoptosis can be triggered. Future drug development efforts will likely focus on novel agents that can effectively and selectively activate these p53-independent cell death programs. A thorough understanding of the underlying signaling pathways and the use of rigorous experimental protocols are essential for the successful translation of these promising strategies into clinical practice.

References

- 1. A novel chalcone derivative S17 induces apoptosis through ROS dependent DR5 up-regulation in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Elucidating the JNK Signaling Pathway Activation by Apoptosis Inducer 17

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the JNK Signaling Pathway in Apoptosis

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that are activated by various cellular stresses, including inflammatory cytokines, UV radiation, and therapeutic agents. The JNK signaling cascade plays a pivotal role in regulating a wide array of cellular processes, from inflammation and proliferation to apoptosis.[1][2] Activation of the JNK pathway can lead to the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3][4]

JNKs can phosphorylate and regulate the activity of several key proteins involved in apoptosis. For instance, JNK can phosphorylate and activate pro-apoptotic proteins like Bim and Bax, while inhibiting the function of anti-apoptotic proteins such as Bcl-2. Furthermore, JNK can translocate to the nucleus and activate transcription factors like c-Jun, which in turn upregulates the expression of pro-apoptotic genes. Given its central role in programmed cell death, the JNK pathway is a promising target for cancer therapy.

Mechanism of Action: Apoptosis Inducer 17 (AI-17)

-

Activation of Upstream Kinases: The cellular stress activates upstream MAPK Kinase Kinases (MAP3Ks) such as ASK1 (Apoptosis Signal-regulating Kinase 1).

-

Phosphorylation Cascade: Activated ASK1 then phosphorylates and activates MAPK Kinases (MAP2Ks), specifically MKK4 and MKK7.

-

JNK Activation: MKK4 and MKK7, in turn, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation.

-

Downstream Effects: Activated JNK then phosphorylates its downstream targets, including c-Jun and Bcl-2 family proteins, to initiate the apoptotic program.

The following diagram illustrates the proposed signaling pathway:

Quantitative Data Summary

| AI-17 Concentration (µM) | Relative p-JNK Levels (Fold Change vs. Control) |

| 0 (Control) | 1.0 |

| 1 | 2.5 |

| 5 | 7.8 |

| 10 | 15.2 |

| 20 | 14.9 |

Data represents mean values from three independent experiments as determined by Western Blot analysis.

| Time (hours) | Relative p-JNK Levels (Fold Change vs. t=0) |

| 0 | 1.0 |

| 1 | 3.2 |

| 3 | 8.5 |

| 6 | 15.5 |

| 12 | 10.1 |

| 24 | 4.3 |

Data represents mean values from three independent experiments as determined by Western Blot analysis.

| Treatment | Percentage of Apoptotic Cells (Annexin V positive) |

| Control | 5.2% |

| AI-17 (10 µM) | 45.8% |

| SP600125 (20 µM) | 6.1% |

| AI-17 (10 µM) + SP600125 (20 µM) | 12.5% |

Data represents mean values from three independent experiments as determined by Flow Cytometry.

Detailed Experimental Protocols

Cell Culture and Treatment

Western Blot Analysis for JNK Activation

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK.

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed using ImageJ software to quantify the band intensities.

Annexin V Apoptosis Assay by Flow Cytometry

-

Cell Harvesting: After treatment, both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Conclusion and Future Directions

The presented data and protocols provide a foundational understanding of the mechanism by which this compound activates the JNK signaling pathway to induce apoptosis in cancer cells. The dose- and time-dependent activation of JNK, coupled with the reversal of apoptosis by a JNK inhibitor, strongly supports the proposed mechanism.

Future research should focus on:

This technical guide serves as a valuable resource for the scientific community to further explore the therapeutic potential of targeting the JNK pathway with novel agents like this compound.

References

Apoptosis Inducer 17: A Technical Guide to the Curcumin-Piperlongumine Hybrid CP

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Apoptosis Inducer 17, a novel synthetic hybrid molecule derived from curcumin and piperlongumine, identified chemically as 3-[(E)-4-hydroxy-3-methoxybenzylidene]-1-[(E)-3-(3,4,5-trimethoxyphenyl)acryloyl]piperidin-2-one (CP). This document consolidates the current understanding of its synthesis, mechanism of action, and biological efficacy, with a focus on its potential as an anti-cancer agent, particularly in lung cancer. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and development.

Introduction

Natural products have long been a valuable source of inspiration for the development of new therapeutic agents. Curcumin, the primary active compound in turmeric, and piperlongumine, an alkaloid from the long pepper, have both demonstrated anti-cancer properties. However, their clinical utility has been hampered by poor bioavailability and stability in the case of curcumin, and toxicity for piperlongumine.[1] To address these limitations, a hybrid molecule, this compound (CP), was synthesized, combining the pharmacophores of both parent compounds.[1] This hybrid exhibits enhanced structural stability and demonstrates potent anti-proliferative and pro-apoptotic effects in lung cancer cells.[1][2]

Chemical Properties and Synthesis

-

IUPAC Name: 3-[(E)-4-hydroxy-3-methoxybenzylidene]-1-[(E)-3-(3,4,5-trimethoxyphenyl)acryloyl]piperidin-2-one

-

Synonyms: this compound, CP

-

Molecular Formula: C28H29NO7

-

Molecular Weight: 491.53 g/mol

The synthesis of this compound is achieved through a molecular hybridization strategy.[1]

Biological Activity and Mechanism of Action

This compound has been shown to be a potent inhibitor of cell proliferation in non-small cell lung cancer (NSCLC) cells. Its primary mechanism of action involves the induction of G2/M phase cell cycle arrest and apoptosis through the activation of the JNK/c-Jun signaling pathway. In EGFR-TKI-resistant NSCLC cells, the pro-apoptotic effects of CP are also partially mediated by the PI3K/AKT signaling pathway.

Data Presentation: In Vitro Efficacy

The cytotoxic effects of this compound have been evaluated in various lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cell Type | IC50 (µM) after 48h |

| A549 | Human Lung Adenocarcinoma | 2.51 ± 0.23 |

| H1299 | Human Non-Small Cell Lung Cancer | 3.12 ± 0.31 |

| H460 | Human Large Cell Lung Cancer | 1.89 ± 0.17 |

| BEAS-2B | Normal Human Bronchial Epithelial | > 20 |

Table 1: IC50 values of this compound in various lung cell lines.

Apoptosis Induction

Treatment with this compound leads to a dose-dependent increase in the apoptotic cell population in lung cancer cells.

| Cell Line | Treatment | Apoptotic Cells (%) |

| A549 | Control | 3.5 ± 0.5 |

| CP (2.5 µM) | 25.8 ± 2.1 | |

| CP (5 µM) | 45.2 ± 3.7 | |

| H460 | Control | 4.1 ± 0.6 |

| CP (2.5 µM) | 30.1 ± 2.5 | |

| CP (5 µM) | 52.7 ± 4.3 |

Table 2: Apoptosis induction by this compound in A549 and H460 cells after 24h treatment, as determined by flow cytometry.

Experimental Protocols

Cell Culture

Human lung cancer cell lines (A549, H1299, H460) and the normal human bronchial epithelial cell line (BEAS-2B) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cells in 96-well plates at a density of 5 × 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed cells in 6-well plates and treat with this compound (e.g., 0, 2.5, 5 µM) for 24 hours.

-

Harvest the cells, including those in the supernatant, and wash twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining)

-

Seed cells in 6-well plates and treat with this compound (e.g., 0, 2.5, 5 µM) for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis

-

Treat cells with this compound (e.g., 0, 2.5, 5 µM) for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-JNK, JNK, p-c-Jun, c-Jun, Bcl-2, Bax, cleaved caspase-3, and GAPDH.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound in lung cancer cells.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

References

AMP-17: A Technical Guide to a Novel Apoptosis-Inducing Antimicrobial Peptide

Executive Summary: AMP-17 is a natural antimicrobial peptide (AMP) derived from the insect Musca domestica (housefly).[1][2] Initially recognized for its broad-spectrum antimicrobial activity against bacteria and fungi, recent research has unveiled its potent antitumor capabilities, specifically its ability to induce apoptosis in cancer cells.[1][2][3] This technical guide provides an in-depth overview of AMP-17, focusing on its dual antimicrobial and apoptosis-inducing functions. It summarizes key quantitative data, details the molecular mechanisms of action, and provides comprehensive experimental protocols for researchers and drug development professionals.

Introduction to AMP-17

AMP-17 is a promising therapeutic agent originating from the innate immune system of Musca domestica. Like many antimicrobial peptides, it serves as a first line of defense against pathogens. Its activity extends to Gram-positive bacteria, Gram-negative bacteria, and various fungi, including clinically relevant species like Candida albicans. Beyond its antimicrobial role, AMP-17 has demonstrated significant anti-proliferative effects against cancer cells, such as human leukemia K562 cells, by triggering programmed cell death (apoptosis). The primary mechanism involves disruption of the cell membrane, followed by the initiation of an intrinsic, mitochondria-mediated apoptotic cascade.

Antimicrobial and Antitumor Activity of AMP-17: Quantitative Data

The efficacy of AMP-17 has been quantified against various microbial and cancer cell targets. The following tables summarize the key inhibitory and cytotoxic concentrations reported in the literature.

Table 1: Antimicrobial Activity of AMP-17

| Target Organism | Assay Type | Reported Value | Reference |

| Candida albicans SC5314 | Minimum Inhibitory Concentration (MIC) | 16 µg/mL | |

| Candida albicans | Min. Biofilm Inhibitory Conc. (MBIC₈₀) | 64 µg/mL | |

| Candida albicans | Min. Biofilm Eradication Conc. (MBEC₈₀) | 512 µg/mL | |

| Cryptococcus neoformans (18 strains) | Minimum Inhibitory Concentration (MIC) | 4 - 16 µg/mL |

Table 2: Antitumor Activity of AMP-17 against Human Leukemia K562 Cells

| Assay Type | Concentration | Result | Reference |

| Cell Proliferation (CCK-8) | N/A | IC₅₀ = 58.91 ± 3.57 µg/mL | |

| Apoptosis Induction (Flow Cytometry) | 40 µg/mL | 11.23% Apoptotic Cells | |

| Apoptosis Induction (Flow Cytometry) | 60 µg/mL | 14.66% Apoptotic Cells | |

| Apoptosis Induction (Flow Cytometry) | 80 µg/mL | 21.39% Apoptotic Cells |

Mechanism of Action: The Apoptotic Signaling Pathway

AMP-17 induces apoptosis in cancer cells through a well-defined, mitochondria-dependent pathway that does not involve the p53 or Bcl-2 pathways. The process is initiated by membrane disruption, leading to a cascade of intracellular events.

The key steps in the signaling pathway are:

-

Membrane Disruption: AMP-17 initially interacts with and disrupts the integrity of the cancer cell membrane, increasing its permeability.

-

Induction of Oxidative Stress: The peptide induces a significant increase in intracellular Reactive Oxygen Species (ROS).

-

Calcium Ion Influx: Disruption of the membrane and cellular homeostasis leads to a rapid influx and release of calcium ions (Ca²⁺) into the cytoplasm.

-

Mitochondrial Dysfunction: The combined effect of high ROS and Ca²⁺ levels leads to the depolarization of the mitochondrial membrane potential (MMP). This mitochondrial stress impairs its function.

-

ATP Synthesis Blockade: The loss of MMP disrupts the electron transport chain, leading to a sharp decrease in intracellular ATP synthesis.

-

Caspase-3 Activation: The culmination of these mitochondrial events triggers the activation of Caspase-3, a key executioner caspase in the apoptotic pathway.

-

Apoptosis Execution: Activated Caspase-3 cleaves critical cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis and ultimately, cell death.

Caption: Signaling pathway of AMP-17-induced apoptosis in cancer cells.

Key Experimental Protocols

This section provides detailed methodologies for the core experiments used to characterize the apoptosis-inducing effects of AMP-17.

General Experimental Workflow

The investigation of AMP-17's pro-apoptotic effects typically follows a structured workflow, beginning with cell treatment and branching into various assays to measure specific cellular responses.

Caption: General experimental workflow for assessing AMP-17-induced apoptosis.

Cell Viability Assay (CCK-8)

This protocol is used to determine the IC₅₀ value of AMP-17.

-

Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5x10⁴ cells/well.

-

Treatment: Add varying concentrations of AMP-17 to the wells. Include a negative control (no peptide) and a positive control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate for an additional 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value using dose-response curve fitting.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Treat cells with AMP-17 for 24 hours. Harvest approximately 1-5 x 10⁵ cells by centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in a commercial kit.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V⁻/PI⁻, early apoptotic cells are Annexin V⁺/PI⁻, and late apoptotic/necrotic cells are Annexin V⁺/PI⁺.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells, it forms aggregates (red fluorescence), while in apoptotic cells with low MMP, it remains as monomers (green fluorescence).

-

Cell Treatment: Treat K562 cells with AMP-17 for 24 hours.

-

Staining: Harvest cells and incubate them with JC-1 staining solution (at a final concentration of 1-10 µg/mL) for 20 minutes at 37°C.

-

Washing: Centrifuge the cells and wash twice with JC-1 staining buffer to remove excess dye.

-

Analysis: Analyze the cells using flow cytometry. A decrease in the red/green fluorescence intensity ratio indicates a loss of MMP.

Intracellular ROS Measurement (DCFH-DA Staining)

2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable probe that fluoresces upon oxidation by ROS.

-

Cell Treatment: Treat K562 cells with the desired concentrations of AMP-17.

-

Loading: Remove the medium and incubate the cells with 10 µM DCFH-DA solution for 20-30 minutes at 37°C.

-

Washing: Wash the cells three times with serum-free medium to remove the unloaded probe.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader. An increase in fluorescence corresponds to higher levels of intracellular ROS.

Intracellular Calcium Ion Measurement (Fluo-4 AM)

Fluo-4 AM is a cell-permeable dye that exhibits a large fluorescence intensity increase upon binding to free Ca²⁺.

-

Cell Treatment and Loading: Treat K562 cells with AMP-17 and load with Fluo-4 AM dye simultaneously for a specified period (e.g., 30-60 minutes) at 37°C.

-

Washing: Wash the cells with a suitable buffer (e.g., HBSS) to remove extracellular dye.

-

Analysis: Immediately analyze the cells by flow cytometry to measure the fluorescence intensity, which is proportional to the intracellular Ca²⁺ concentration.

Conclusion and Future Directions

AMP-17 stands out as a dual-action agent with both antimicrobial and specific antitumor properties. Its ability to induce apoptosis in cancer cells via a well-defined mitochondrial pathway, independent of common resistance-associated pathways like p53, makes it a compelling candidate for further therapeutic development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and potential synergistic combinations with existing chemotherapeutic agents to fully realize its clinical potential in treating both infectious diseases and cancer.

References

- 1. Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

A Technical Guide to 17-AAG (Tanespimycin): An HSP90 Inhibitor and Apoptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heat Shock Protein 90 (HSP90) is a molecular chaperone critical for the conformational stability and function of numerous client proteins, many of which are integral to oncogenic signaling pathways.[1][2] Its inhibition represents a compelling strategy in cancer therapeutics. Tanespimycin (17-AAG), a derivative of geldanamycin, is a potent and selective inhibitor of HSP90 that has been extensively studied for its anti-tumor properties.[1][3] This document provides a comprehensive technical overview of 17-AAG's mechanism of action, its role in inducing apoptosis, relevant signaling pathways, and detailed experimental protocols for its evaluation.

17-AAG binds to the N-terminal ATP-binding pocket of HSP90, disrupting its chaperone activity.[1] This leads to the ubiquitin-proteasome-mediated degradation of HSP90 client proteins, including key kinases and transcription factors that drive cell proliferation, survival, and angiogenesis. The depletion of these oncoproteins triggers cell cycle arrest and, critically, programmed cell death (apoptosis) through multiple cellular pathways. This guide synthesizes quantitative data, outlines experimental methodologies, and provides visual representations of the molecular processes involved.

Mechanism of Action

17-AAG exerts its biological effects by competitively inhibiting the intrinsic ATPase activity of HSP90, which is essential for its chaperone function. Unlike many kinase inhibitors that target a single protein, 17-AAG leads to the simultaneous degradation of a suite of oncogenic client proteins. This pleiotropic effect can circumvent resistance mechanisms that arise from single-pathway redundancy. Upon inhibition by 17-AAG, client proteins become destabilized, ubiquitinated, and subsequently degraded by the proteasome. A hallmark of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, such as HSP70.

Notably, 17-AAG often exhibits a higher binding affinity for HSP90 derived from tumor cells compared to normal cells, providing a potential therapeutic window.

Signaling Pathways to Apoptosis

The depletion of HSP90 client proteins by 17-AAG disrupts several critical pro-survival signaling cascades, tipping the cellular balance towards apoptosis.

Inhibition of PI3K/Akt and Raf/ERK Pathways

Two of the most important client proteins of HSP90 are the serine/threonine kinases Akt (Protein Kinase B) and C-RAF.

-

Akt Pathway: Akt is a central node in the PI3K/Akt/mTOR pathway, which promotes cell survival by phosphorylating and inactivating several pro-apoptotic targets, including Bad and caspase-9. Degradation of Akt by 17-AAG relieves this inhibition, thereby promoting apoptosis.

-

Raf/ERK Pathway: C-RAF is a key component of the MAPK/ERK signaling cascade that regulates cell growth and proliferation. Its degradation contributes to the cytostatic and apoptotic effects of 17-AAG.

Induction of the Intrinsic Apoptotic Pathway

17-AAG primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This process is tightly regulated by the BCL-2 family of proteins, which includes pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-XL).

The degradation of anti-apoptotic client proteins like Akt and C-RAF, coupled with other cellular stresses, leads to the activation of BAX. Studies using isogenic colon cancer cells have demonstrated that BAX is required for 17-AAG to induce apoptosis efficiently. Activated BAX oligomerizes on the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3 and -7, which cleave cellular substrates like Poly (ADP-ribose) polymerase (PARP), culminating in the biochemical and morphological hallmarks of apoptosis.

Quantitative Data Presentation

The efficacy of 17-AAG varies across different cancer cell lines, which is reflected in the half-maximal inhibitory concentration (IC50) for cell growth and the extent of apoptosis induction.

Table 1: IC50 Values of 17-AAG in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (nM) | Assay Type | Citation(s) |

| HSP90 (cell-free) | N/A | 5 | Binding Assay | |

| BT474, N87, SKOV3, SKBR3 | Breast, Gastric, Ovarian | 5 - 6 | Binding Assay | |

| LNCaP | Prostate | 25 | Cell Growth | |

| PC-3 | Prostate | 25 | Cell Growth | |

| DU-145 | Prostate | 45 | Cell Growth | |

| LAPC-4 | Prostate | 40 | Cell Growth | |

| JIMT-1 | Breast (Trastuzumab-resistant) | 10 | Proliferation | |

| SKBR-3 | Breast | 70 | Proliferation | |

| H1975 | Lung Adenocarcinoma | 1.258 | Not Specified | |

| H1650 | Lung Adenocarcinoma | 6.555 | Not Specified | |

| HCC827 | Lung Adenocarcinoma | 26.255 | Not Specified | |

| Calu-3 | Lung Adenocarcinoma | 87.733 | Not Specified | |

| SW480 | Colorectal | 572 | MTT Assay | |

| H446 | Small Cell Lung Cancer | 12,610 (12.61 mg/l) | MTT Assay (48h) |

Table 2: Apoptosis Induction by 17-AAG in Gallbladder Cancer (GBC) Cells

| Cell Line | Treatment | Duration | Apoptotic Cells (%) | Citation(s) |

| G-415 | Control | 72h | 2.2 | |

| G-415 | 12 µM 17-AAG | 72h | 18.7 | |

| G-415 | 20 µM 17-AAG | 72h | 20.7 | |

| GB-d1 | Control | 24h | 16.0 | |

| GB-d1 | 12 µM 17-AAG | 24h | 33.8 | |

| GB-d1 | 20 µM 17-AAG | 24h | 66.2 | |

| GB-d1 | Control | 72h | 7.5 | |

| GB-d1 | 12 µM 17-AAG | 72h | 69.9 | |

| GB-d1 | 20 µM 17-AAG | 72h | 97.4 |

Experimental Protocols

Evaluating the effects of 17-AAG requires a combination of techniques to assess HSP90 inhibition, cell viability, and the mechanism of cell death.

Western Blot for Client Protein Degradation and Hsp70 Induction

This protocol is used to qualitatively and semi-quantitatively measure changes in protein levels following 17-AAG treatment.

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of 17-AAG (e.g., 0-1000 nM) for a specified time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies (e.g., against Akt, C-RAF, HER2, cleaved PARP, HSP70, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. A decrease in client protein levels and an increase in HSP70 indicate effective HSP90 inhibition.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of IC50 values.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere for 24 hours.

-

Treatment: Add increasing concentrations of 17-AAG to the wells. Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Plot the results to determine the IC50 value, which is the drug concentration that causes a 50% reduction in cell viability.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: Treat cells with 17-AAG as described above. Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment condition.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated (or other fluorophore) Annexin V.

-

Add 5-10 µL of Propidium Iodide (PI) solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1x Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Conclusion

17-AAG (Tanespimycin) is a potent HSP90 inhibitor that induces apoptosis in a wide range of cancer models by causing the degradation of multiple oncogenic client proteins. Its mechanism of action involves the disruption of key survival pathways, including the PI3K/Akt and Raf/ERK cascades, leading to the activation of the BAX-dependent intrinsic apoptotic pathway. The pleiotropic effects of targeting a master regulator like HSP90 make 17-AAG and other inhibitors in its class a valuable area of research for overcoming drug resistance and improving patient outcomes. The protocols and data presented in this guide offer a robust framework for professionals in the field to investigate and harness the therapeutic potential of HSP90 inhibition.

References

- 1. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tanespimycin | C31H43N3O8 | CID 6505803 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of S17 Chalcone Derivative in Promoting Cancer Cell Apoptosis via DR5 Up-regulation: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the novel chalcone derivative, S17, and its pro-apoptotic effects on gastric cancer cells, specifically through the up-regulation of Death Receptor 5 (DR5). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of targeted cancer therapies.

Executive Summary

The S17 chalcone derivative has been identified as a potent inducer of apoptosis in gastric cancer cells. Its mechanism of action is centered on the generation of Reactive Oxygen Species (ROS), which subsequently leads to the up-regulation of DR5, a key receptor in the extrinsic apoptosis pathway. This guide will detail the quantitative effects of S17, the experimental protocols used to elucidate its function, and the signaling pathways involved in S17-mediated cell death.

Quantitative Data on S17 Efficacy

The anti-proliferative and pro-apoptotic activities of the S17 chalcone derivative have been quantified across various gastric cancer cell lines. The following tables summarize the key findings.

In Vitro Cytotoxicity of S17

The half-maximal inhibitory concentration (IC50) of S17 was determined in several human gastric cancer cell lines, demonstrating its potent cytotoxic effects.[1] The viability of MGC803 cells was notably reduced to 60.77% after 48 hours of treatment with S17, while the compound showed minimal toxicity towards non-malignant human gastric epithelial cells (GES1).[2]

| Cell Line | IC50 Value (µM) at 48h |

| MGC803 | 6.754 ± 0.830 |

| SGC7901 | 9.285 ± 0.968 |

| HGC27 | 12.292 ± 1.090 |

Induction of Apoptosis in MGC803 Cells

S17 induces apoptosis in a time-dependent manner. The percentage of apoptotic cells was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[1]

| Treatment Time (hours) | Percentage of Apoptotic Cells (Annexin V positive) |

| 0 (Control) | 5.0% |

| 12 | 12.0% |

| 24 | - |

| 48 | 58.7% |

Role of Caspases and ROS in S17-Induced Apoptosis

The involvement of caspases and ROS in S17-mediated apoptosis was confirmed through inhibition studies in MGC803 cells.[1]

| Treatment | Condition | Percentage of Apoptotic Cells |

| S17 (10 µM) for 48h | - | 54.5% |

| S17 (10 µM) + z-VAD-fmk (100 µM) for 48h | Pan-caspase inhibitor | 23.3% |

| S17 | ROS Scavenger (N-acetyl cysteine) | Effects completely blocked |

Signaling Pathways of S17-Induced Apoptosis

The pro-apoptotic activity of S17 is mediated by a cascade of molecular events, primarily initiated by the generation of ROS. This leads to the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.

ROS-Dependent DR5 Up-regulation Pathway

S17 treatment leads to a robust generation of ROS, which in turn up-regulates the expression of DR5 on the cell surface. The binding of the TRAIL ligand to DR5 initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent execution of apoptosis.[1] The knockdown of DR5 has been shown to partially reverse S17-induced apoptosis.

Figure 1: S17-induced extrinsic apoptosis pathway.

Involvement of the Mitochondrial Pathway

S17 also triggers the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins. This results in a decrease in the mitochondrial membrane potential (MMP), leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.

Figure 2: S17-induced intrinsic apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Viability Assay

-

Cell Lines: Human gastric cancer cell lines (MGC803, HGC27, SGC7901) and non-malignant human gastric epithelial cells (GES-1).

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay for Cell Viability:

-

Seed cells in 96-well plates at a density of 5 × 10^3 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of S17 for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

-

Apoptosis Analysis by Flow Cytometry

-

Staining: Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

-

Procedure:

-

Seed MGC803 cells in 6-well plates and treat with S17 (10 µM) for various time points.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 500 µL of 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Figure 3: Experimental workflow for apoptosis detection.

Western Blot Analysis

-

Objective: To determine the expression levels of DR5, Bcl-2 family proteins, and caspases.

-

Procedure:

-

Treat MGC803 cells with S17 for the specified times.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against DR5, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

The S17 chalcone derivative demonstrates significant potential as a therapeutic agent for gastric cancer. Its ability to induce apoptosis through a dual mechanism involving ROS-mediated DR5 up-regulation and modulation of the mitochondrial pathway highlights its efficacy. The data and protocols presented in this guide provide a comprehensive resource for further research and development in this area.

References

Apoptosis Inducer 17 (17-AAG): A Technical Guide to Target Identification and Validation